4-(1H-Tetrazol-5-yloxy)aniline
Overview
Description
4-(1H-Tetrazol-5-yloxy)aniline: is a heterocyclic compound with the molecular formula C7H7N5O. It is characterized by the presence of a tetrazole ring attached to an aniline moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Tetrazol-5-yloxy)aniline typically involves the reaction of 4-hydroxyaniline with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production is carried out in specialized reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Tetrazol-5-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The tetrazole ring and the aniline moiety can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents under mild to moderate conditions
Major Products Formed:
Oxidation: Quinones, oxidized tetrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted tetrazole and aniline derivatives
Scientific Research Applications
Chemistry: 4-(1H-Tetrazol-5-yloxy)aniline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known to mimic the carboxylate group in biological systems, making this compound a candidate for drug design and development .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 4-(1H-Tetrazol-5-yloxy)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The aniline moiety can participate in electron transfer reactions, modulating the activity of enzymes and receptors. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .
Comparison with Similar Compounds
- 4-(1H-Tetrazol-5-yl)aniline
- 2-(1H-Tetrazol-1-yl)aniline
- 4-(Pyridin-3-yloxy)aniline
- 4-(1,3-Thiazol-4-yl)aniline
- 3-(1H-Tetrazol-1-yl)aniline .
Comparison: 4-(1H-Tetrazol-5-yloxy)aniline is unique due to the presence of both the tetrazole ring and the aniline moiety connected through an oxygen atom. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The tetrazole ring enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, while the aniline moiety provides a site for further functionalization. These properties make this compound a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRUSFOAGBAPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650907 | |
Record name | 4-[(2H-Tetrazol-5-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467226-44-4 | |
Record name | 4-[(2H-Tetrazol-5-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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